(R)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
®-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: ®-6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine , is a chiral organic compound. Its chemical structure consists of a naphthalene ring system with a chlorine atom and a fluorine atom attached. The compound exists as a single enantiomer, specifically the ®-enantiomer.
Preparation Methods
a. Synthetic Routes
Several synthetic routes lead to the preparation of this compound. One common approach involves the asymmetric reduction of a precursor ketone using chiral catalysts. For example, the reduction of 6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one with a suitable reducing agent (such as lithium aluminum hydride) yields the desired amine.
b. Reaction Conditions
The reduction typically occurs under mild conditions, ensuring the preservation of stereochemistry. Solvents like ether or tetrahydrofuran are commonly used. The reaction temperature and time depend on the specific reagents and catalysts employed.
c. Industrial Production
In industry, large-scale production of this compound may involve continuous flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification methods is crucial for efficient synthesis.
Chemical Reactions Analysis
®-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: participates in various chemical reactions:
Reduction: It can undergo further reductions to form secondary amines or other derivatives.
Substitution: The chlorine and fluorine atoms make it susceptible to nucleophilic substitution reactions.
Cyclization: The compound’s bicyclic structure allows for intramolecular cyclizations.
Common reagents include reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and Lewis acids (e.g., aluminum chloride).
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Biological Studies: It may serve as a ligand for receptors or enzymes.
Industry: It could be a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific biological targets, affecting cellular processes or signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, similar compounds include other naphthalene derivatives with halogen substituents. the ®-configuration and specific combination of chlorine and fluorine atoms distinguish this compound.
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
(1R)-6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1 |
InChI Key |
BLHNFCKNBBEKDO-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=C(C=C2)Cl)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)Cl)F)N |
Origin of Product |
United States |
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